Vinflunine Vinflunine Vinflunine is a third-generation member of the vinca alkaloid family with anti-tumour actions. It was first described in 1998 at the Pierre Fabre research center in France. Like other vinca agents, vinflunine is an anti-mitotic agent that induces a cell cycle arrest at the G2/M phase and promotes cell death via apoptosis. Vinflunine is a microtubule inhibitor that binds to tubulin at or near to the vinca binding sites to inhibits its polymerization into microtubules during cell proliferation. In murine tumors and human tumor xenografts, vinflunine exhibits an antitumor efficacy than [DB00361], [DB00570], and [DB00541]. Having an incidence of 429,700 new cases per year worldwide, urothelial carcinoma of the bladder is one of the most common malignancies that mostly affects individuals aged 50–79 years. Some patients with advanced urothelial carcinoma experience inadequate therapeutic response from a prior platinum-containing regimen. While these patients have a median survival of approximately 4 months and a poor prognosis, there is currently no standard therapy in patients with advanced urothelial carcinoma. In 2009, vinflunine was approved by the European Medicines Agency (EMA) as a second-line therapy of metastatic and advanced urothelial cancer after failure of platinum-based treatment. Vinflunine ditartrate is an active ingredient in the EMA-authorised product Javlor for intravenous infusion. Efficacy and safety of vinflunine has not been studied in patients with performance status of 2 or less. The clinical use of vinflunine in other urologic malignancies, such as inoperable cancer of the penis, are currently have been investigated.
Vinflunine is a bi-fluorinated derivative of the semi-synthetic vinca alkaloid vinorelbine with antitubulin, antineoplastic, and antiangiogenic activities. Vinflunine inhibits tubulin assembly without any stablization of assembled microtubules at concentrations comparable to those of other vinca alkaloids such as vincristine, vinblastine and vinorelbine; this effect on microtubule dynamics results in cell cycle arrest in mitosis and apoptosis. Compared to other vinca alkaloids, this agent binds weakly to the vinca-binding site, indicating that vinflunine may exhibit reduced neurotoxicity.
Brand Name: Vulcanchem
CAS No.: 162652-95-1
VCID: VC21338634
InChI: InChI=1S/C45H54F2N4O8/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3/t26?,27-,36+,37-,38-,42-,43-,44+,45+/m1/s1
SMILES: CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C
Molecular Formula: C45H54F2N4O8
Molecular Weight: 816.9 g/mol

Vinflunine

CAS No.: 162652-95-1

Cat. No.: VC21338634

Molecular Formula: C45H54F2N4O8

Molecular Weight: 816.9 g/mol

* For research use only. Not for human or veterinary use.

Vinflunine - 162652-95-1

CAS No. 162652-95-1
Molecular Formula C45H54F2N4O8
Molecular Weight 816.9 g/mol
IUPAC Name methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Standard InChI InChI=1S/C45H54F2N4O8/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3/t26?,27-,36+,37-,38-,42-,43-,44+,45+/m1/s1
Standard InChI Key NMDYYWFGPIMTKO-GKTGNXALSA-N
Isomeric SMILES CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C
SMILES CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C
Canonical SMILES CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C
Melting Point 244

Chemical Structure and Properties

Chemical Composition

Vinflunine possesses a complex molecular structure characteristic of vinca alkaloids but with distinguishing fluorination. Its chemical formula is C₄₅H₅₄F₂N₄O₈ with an average molecular weight of 816.944 g/mol (monoisotopic: 816.390971041) . The compound is officially designated as 4'-deoxy-20',20'-difluoro-5'-norvincaleukoblastine or 20',20'-difluoro-3',4'-dihydrovinorelbine, highlighting its structural relationship to vinorelbine but with key modifications .

Structural Characteristics

The chemical structure of vinflunine has been thoroughly examined using advanced spectroscopic techniques including NMR spectrometry. Due to the complexity of the molecule, comprehensive analysis required sophisticated experimental approaches such as gradient-selected COSY (gs-COSY), double-quantum filtered COSY (DQFCOSY), heteronuclear multiple quantum-correlation spectroscopy (HMQC) and heteronuclear multiple bond correlation spectroscopy (HMBC) . Studies have confirmed that the conformation of vinflunine in solution is analogous to that observed in the solid state through single-crystal x-ray diffraction studies .

What distinguishes vinflunine structurally from other vinca alkaloids is the fluorination at specific positions, creating a unique pharmacological profile. This fluorination was achieved in superacidic media by mixing a strong Brønsted acid (anhydrous hydrogen fluoride) with a strong Lewis acid (antimony pentafluoride) at -40°C in the presence of a chlorinated solvent .

Mechanism of Action

Microtubule Interaction

Vinflunine exerts its antitumor effects through a mechanism similar to other vinca alkaloids but with notable distinctions. It binds to tubulin at or near the vinca binding sites, particularly targeting the β-tubulin subunit at the interdimer interface . This binding inhibits microtubule polymerization, leading to disruption of the mitotic spindle and subsequent cell cycle arrest at the G2/M phase . What sets vinflunine apart is its unique interaction with tubulin, characterized by weaker binding affinity but distinct effects on microtubule dynamics .

Effects on Microtubule Dynamics

Vinflunine disrupts microtubule function through several mechanisms:

  • Suppression of treadmilling (the continuous addition and removal of tubulin subunits)

  • Slowing of microtubule growth rate

  • Increasing growth duration

  • Inhibition of microtubule assembly at micromolar concentrations

  • Reduction in the rate and extent of microtubule growing events

These effects collectively lead to mitotic accumulation at the metaphase/anaphase transition, ultimately resulting in cell apoptosis . Interestingly, vinflunine induces smaller spirals with a shorter relaxation time compared to other vinca alkaloids, a property that may contribute to its reduced neurotoxicity profile .

Antivascular and Antiangiogenic Properties

Beyond its direct cytotoxic effects, vinflunine demonstrates significant antivascular activity. Studies using well-vascularized adenocarcinoma models suggest that vinflunine mediates antitumor activity partly through an antivascular mechanism, even at sub-cytotoxic doses . This multifaceted approach to tumor inhibition—combining direct cytotoxicity with disruption of tumor vasculature—may contribute to its clinical efficacy profile.

Pharmacokinetics and Metabolism

Absorption and Distribution

Vinflunine displays a linear pharmacokinetic profile across the administered dose range from 30 mg/m² to 400 mg/m² in cancer patients . Following administration, it distributes extensively into tissues . Plasma protein binding is substantial, with 67.2 ± 1.1% of vinflunine bound to human plasma proteins, primarily to high-density lipoproteins and serum albumin, in a non-saturable manner .

Metabolism and Elimination

The metabolic pathway of vinflunine primarily involves the cytochrome P450 system, specifically the CYP3A4 isoenzyme . Following metabolism, vinflunine and its metabolites are excreted in both urine and feces . This metabolic profile has implications for potential drug interactions, particularly with other compounds that modulate CYP3A4 activity.

Pharmacokinetic ParameterValue/Characteristic
Plasma Protein Binding67.2 ± 1.1%
Primary Binding ProteinsHigh-density lipoproteins, serum albumin
Primary MetabolismCYP3A4 enzyme system
Excretion RoutesUrine and feces
Pharmacokinetic ProfileLinear (30-400 mg/m²)

Resistance Mechanisms

Clinical Efficacy

Second-line Treatment in Urothelial Carcinoma

Vinflunine has demonstrated significant efficacy in the treatment of advanced transitional cell carcinoma of the urothelium (TCCU) after failure of platinum-based chemotherapy. A landmark phase III randomized trial compared vinflunine plus best supportive care (BSC) versus BSC alone in 370 patients . Key findings from this trial with updated long-term follow-up (median 45.4 months) include:

These results confirmed the positive treatment effect of vinflunine on survival and established it as a valuable option for second-line treatment in patients with advanced TCCU after failure of platinum-based regimens .

Maintenance Therapy Applications

Beyond its established role in second-line treatment, vinflunine has shown promise as maintenance therapy. A phase II trial evaluated vinflunine as maintenance chemotherapy compared to best-supportive care until disease progression in patients with metastatic transitional-cell carcinoma of the urothelial tract following 4-6 cycles of cisplatin and gemcitabine . Results demonstrated:

  • Disease progression in 66% of patients in the vinflunine group versus 84% in the best-supportive care group after a median follow-up of 15.6 months

  • Median progression-free survival (PFS) of 6.5 months versus 4.2 months (P = 0.031)

These findings indicate that vinflunine improves patient outcomes in the maintenance setting and is generally well tolerated, supporting further investigation in this therapeutic context .

Third-line Treatment

Recent data have explored vinflunine's utility in the third-line setting, particularly in patients who have received prior platinum-based chemotherapy and immunotherapy. Clinical analysis has shown measurable benefit in this challenging treatment scenario, suggesting vinflunine maintains activity even after multiple prior treatment lines . This finding is particularly relevant given the evolving treatment landscape that now incorporates immunotherapy into standard treatment protocols.

Clinical SettingMedian OSMedian PFSStatistical Significance
Second-line (vs. BSC)6.9 vs. 4.6 monthsNot reportedHR: 0.719; P = 0.0052
Maintenance therapyNot reported6.5 vs. 4.2 monthsP = 0.031
Post-immunotherapyVariable based on cohortVariable based on cohort6-month OS rate: 58.6%

Preclinical Activity and Development

In Vivo Efficacy

Preclinical studies identified vinflunine as having marked antitumor activity in vivo against a large panel of experimental tumor models . Notable findings include:

  • Tumor regressions recorded in human renal and small cell lung cancer tumor xenografts

  • Superior activity compared to vinorelbine in many experimental models

  • Significant antitumor activity against a broad spectrum of human xenografts in mice, measured by both survival prolongation and tumor growth inhibition

These promising preclinical findings provided strong support for vinflunine's clinical development and have been generally reflected in subsequent clinical outcomes.

Current Applications and Future Perspectives

Established Clinical Role

Vinflunine has secured a position in clinical practice guidelines for the treatment of advanced urothelial carcinoma, specifically in patients who have progressed after platinum-based chemotherapy. Its demonstrated survival benefit, combined with a manageable toxicity profile, makes it a valuable option in a disease setting with limited effective therapies .

Emerging Applications

Recent research has expanded vinflunine's potential applications, including:

  • Maintenance therapy following first-line chemotherapy in advanced urothelial carcinoma

  • Third-line treatment after both platinum-based chemotherapy and immunotherapy

  • Investigation as part of combination regimens, building on preclinical synergy observations

Research Directions

Ongoing research continues to explore vinflunine's role in contemporary treatment paradigms, particularly in the context of evolving standards that now incorporate immunotherapy. Areas of active investigation include optimal sequencing strategies, identification of predictive biomarkers, and novel combination approaches to enhance efficacy while maintaining tolerability.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator